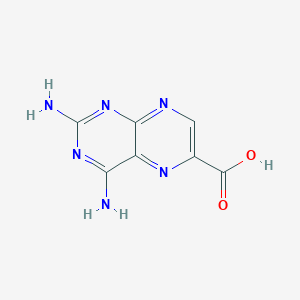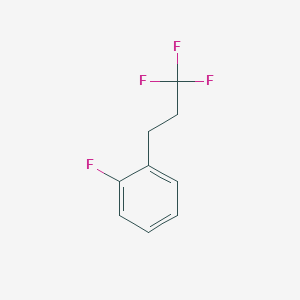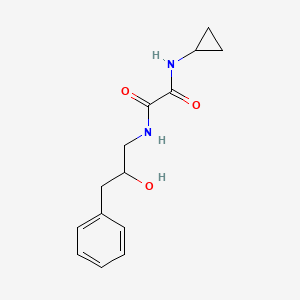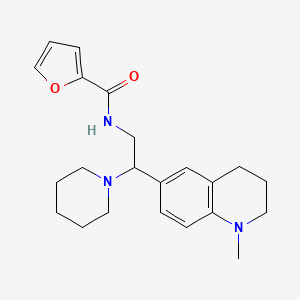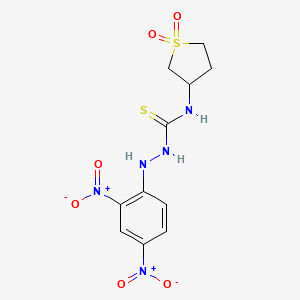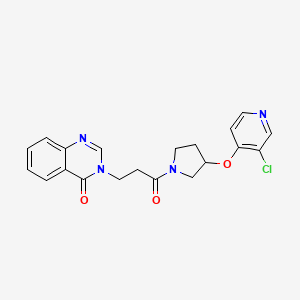
3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a class of quinazolinone derivatives. This compound is noted for its diverse biological and pharmacological activities, often acting as a potent inhibitor or activator in various biochemical pathways. Its structure combines quinazolinone and pyrrolidine moieties, providing a foundation for its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves a multistep process that includes the formation of intermediate compounds. Commonly, the chloropyridinyl component is introduced through nucleophilic substitution reactions. Pyrrolidine and quinazolinone frameworks are subsequently coupled under controlled conditions.
Industrial Production Methods: While specific industrial methods may vary, large-scale production often relies on optimizing each synthetic step for higher yield and purity. This involves using catalysts and employing robust purification techniques like recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation
: The compound may undergo oxidative transformations, especially at positions susceptible to electron withdrawal or donation.
Reduction
: Specific functional groups within the compound can be selectively reduced under suitable conditions.
Substitution
: Aromatic and aliphatic substitution reactions can modify the quinazolinone or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation
: Potassium permanganate or chromium trioxide in acidic medium.
Reduction
: Hydrogen gas over palladium or lithium aluminum hydride.
Substitution
: Halogenating agents like phosphorus pentachloride for introducing halogen atoms.
Major Products: The reactions can lead to various modified derivatives, each potentially exhibiting distinct biological activities or chemical properties.
Scientific Research Applications
Chemistry
: Used as a building block for complex molecule synthesis.
Biology
: Serves as a probe or ligand in studying biological pathways.
Medicine
: Investigated for its therapeutic potential in treating diseases.
Industry
: Utilized in creating specialized materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the activation or inhibition of certain biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and thus influencing the metabolic processes within cells.
Comparison with Similar Compounds
Similar compounds to 3-(3-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one include other quinazolinone derivatives and pyrrolidine-containing molecules. The key difference often lies in the substituents attached to the core structures, which can significantly alter their biological activity and chemical behavior. Some similar compounds include:
4-Aminoquinazolin-2(1H)-one
3-(4-(3-chloropyridin-4-yl)piperazin-1-yl)quinazolin-4(3H)-one
3-(3-(3-(4-fluorophenoxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Properties
IUPAC Name |
3-[3-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c21-16-11-22-8-5-18(16)28-14-6-9-24(12-14)19(26)7-10-25-13-23-17-4-2-1-3-15(17)20(25)27/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNLUCXTPKKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639340.png)
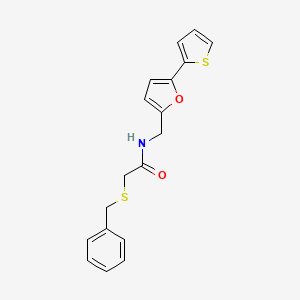
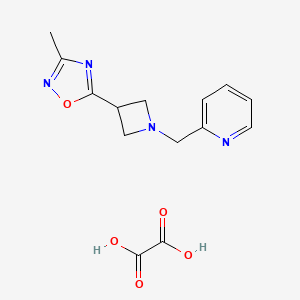
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)


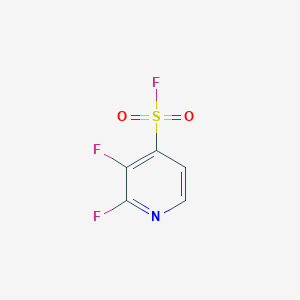
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2639352.png)
